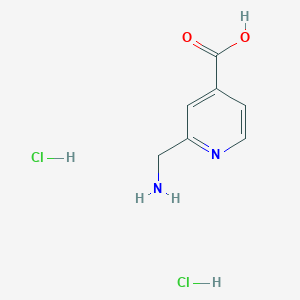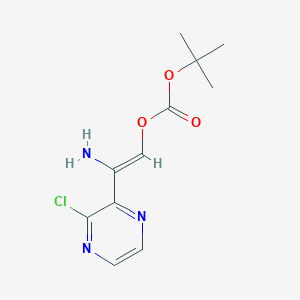![molecular formula C9H15Cl2N3O B1380075 3-amino-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride CAS No. 1461714-62-4](/img/structure/B1380075.png)
3-amino-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride
Overview
Description
“3-amino-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride” is a chemical compound with the CAS Number: 1461714-62-4 . It has a molecular weight of 252.14 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for the compound is 1S/C9H13N3O.2ClH/c10-5-4-9(13)12-7-8-3-1-2-6-11-8;;/h1-3,6H,4-5,7,10H2,(H,12,13);2*1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 252.14 .Scientific Research Applications
Synthesis and Chemical Properties
Pyridinyl-Pyrimidinamine Derivatives : The compound has been utilized in the synthesis of pyridinyl-4-pyrimidinamine derivatives, which are significant in chemical research for their unique structures and potential applications (Mazik & Zieliński, 1996).
Metal Analyses in Environmental and Pharmaceutical Samples : It serves as an ion-pairing reagent in capillary electrophoresis for metal analyses in various samples, showcasing its importance in analytical chemistry (Belin & Gülaçar, 2005).
Biological and Pharmaceutical Research
Inflammation Inhibitors : This compound has been investigated for its role in synthesizing N-pyridinyl(methyl)indolylpropanamides, acting as non-acidic NSAIDs and topical inflammation inhibitors (Dassonville et al., 2008).
Synthesis of Amino-Pyridine Pentadentate Ligands : Its derivatives have been used in synthesizing bifunctional oligo-α-aminopyridine ligands, relevant in the formation of metal complexes, a crucial aspect of bioinorganic chemistry (Hasan et al., 2003).
Antimicrobial Agents : Derivatives of 3-amino-N-[(pyridin-2-yl)methyl]propanamide have been explored as potential antimicrobial agents, particularly in the context of dental plaque inhibition (Bailey et al., 1984).
Material Science and Engineering
Functionalized Pyridines : The compound has been used in synthesizing functionalized pyridines with potential applications in material sciences, particularly due to their fluorescence properties (Girgis et al., 2004).
Solid-State Chemistry : In solid-state chemistry, it has been integral to the synthesis of complexes with amino-pyridine pentadentate ligands, contributing to advancements in this field (Hureau et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
A related compound has been identified as a potent inhibitor of collagen prolyl-4-hydroxylase , suggesting that 3-amino-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride may have a similar target.
Mode of Action
If it acts similarly to related compounds, it may inhibit the activity of collagen prolyl-4-hydroxylase, an enzyme involved in the biosynthesis of collagen .
Biochemical Pathways
If it acts similarly to related compounds, it may affect the biosynthesis of collagen by inhibiting the activity of collagen prolyl-4-hydroxylase .
Result of Action
If it acts similarly to related compounds, it may inhibit the activity of collagen prolyl-4-hydroxylase, potentially affecting the structure and function of collagen in the body .
properties
IUPAC Name |
3-amino-N-(pyridin-2-ylmethyl)propanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.2ClH/c10-5-4-9(13)12-7-8-3-1-2-6-11-8;;/h1-3,6H,4-5,7,10H2,(H,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJMUAQJNIYXQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B1379992.png)

![Bis[3-(trifluoromethyl)phenyl] sulfate](/img/structure/B1379994.png)







![[4-(4-Fluoro-phenyl)-piperazin-1-yl]-p-tolyl-acetic acid](/img/structure/B1380012.png)

![N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane](/img/structure/B1380014.png)
